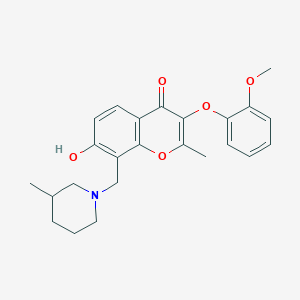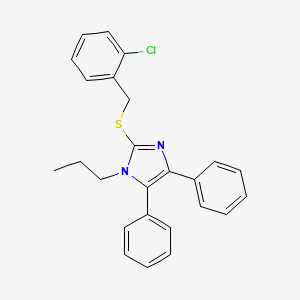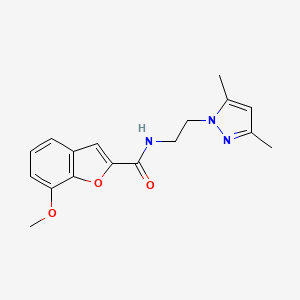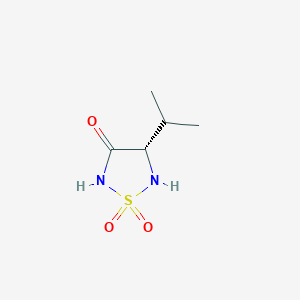![molecular formula C25H18N4O5S B2982514 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-(3-nitrophenyl)thiazol-2-yl)butanamide CAS No. 325694-79-9](/img/structure/B2982514.png)
4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-(3-nitrophenyl)thiazol-2-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-(3-nitrophenyl)thiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C25H18N4O5S and its molecular weight is 486.5. The purity is usually 95%.
BenchChem offers high-quality 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-(3-nitrophenyl)thiazol-2-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-(3-nitrophenyl)thiazol-2-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
The chemical compound has been studied for its diverse biological activities, including cytotoxicity, antimicrobial, anti-inflammatory, and psychotropic activities. A notable study by Zablotskaya et al. (2013) detailed the synthesis and characterization of derivatives similar to the compound . These derivatives demonstrated significant sedative actions, high anti-inflammatory activity, selective cytotoxic effects against tumor cell lines, and antimicrobial actions. The study aimed to correlate these biological effects with the structural characteristics and physicochemical parameters of the compounds, revealing specific combinations of activities for the synthesized compounds (Zablotskaya et al., 2013).
Chemical Reactivity and Gel Formation
Another area of research involving similar compounds is their chemical reactivity and gel formation capabilities. Singh and Baruah (2008) investigated the condensation reaction of 1,8-naphthalic anhydride with different amines in varying solvents, leading to the formation of imide derivatives. These derivatives demonstrated the ability to form gels in mixed solvents like water in DMSO. The study's findings highlight the potential application of these compounds in material science, particularly in designing novel gelators with specific solvation characteristics (Singh & Baruah, 2008).
Antitumor Activity and Molecular Docking
The compound's framework has also been explored for its antitumor activities. Al-Suwaidan et al. (2016) synthesized a series of 3-benzyl-substituted-4(3H)-quinazolinones, demonstrating broad spectrum antitumor activity. The study utilized molecular docking methodologies to understand the interaction of these compounds with biological targets, showing that certain derivatives exhibited potency against various cancer cell lines. This research underscores the potential of 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-(3-nitrophenyl)thiazol-2-yl)butanamide derivatives as candidates for anticancer drug development (Al-Suwaidan et al., 2016).
Multi-Target Inhibitors for Neurodegenerative Disorders
In the realm of neurodegenerative disease treatment, Carradori et al. (2018) designed 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives as dual-target-directed inhibitors. These compounds were evaluated for their inhibitory effects on monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), as well as for their antioxidant properties. The study highlighted three inhibitors that demonstrated promising dual inhibition in vitro, suggesting potential applications in treating disorders such as Parkinson's disease (Carradori et al., 2018).
Propriétés
IUPAC Name |
4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O5S/c30-21(27-25-26-20(14-35-25)16-7-1-8-17(13-16)29(33)34)11-4-12-28-23(31)18-9-2-5-15-6-3-10-19(22(15)18)24(28)32/h1-3,5-10,13-14H,4,11-12H2,(H,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTNTBOUYQBRPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCC(=O)NC4=NC(=CS4)C5=CC(=CC=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[4-(Piperidine-1-sulfonyl)benzoyl]piperidine](/img/structure/B2982440.png)
![N-[(5-benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2982442.png)
![N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2982443.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B2982445.png)
![Methyl 4-[(Z)-3-(4-butylanilino)-2-cyano-3-oxoprop-1-enyl]benzoate](/img/structure/B2982448.png)


![[Dimethyl(oxo)-lambda6-sulfanylidene]thiourea](/img/structure/B2982452.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(3,4-dimethylphenyl)acetamide](/img/structure/B2982453.png)